5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Description
5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a useful research compound. Its molecular formula is C24H18FN3OS2 and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds in this class showed higher antifungal activity than fluconazole against Candida species and better antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents (Kahveci et al., 2020).
Anticonvulsant and Antidepressant Effects
Pyrido[2,3-d]pyrimidine derivatives have also been designed, synthesized, and evaluated for their potential anticonvulsant and antidepressant activities. Some of these compounds exhibited significant anticonvulsant activity, surpassing the reference drug carbamazepine, and potent antidepressant properties, suggesting their utility in treating neurological disorders (Zhang et al., 2016).
Antimalarial Properties
Research on novel pyrido[1,2-a]pyrimidin-4-ones has revealed moderate antimalarial activity against the erythrocytic stages of the chloroquine-sensitive Pf 3D7 strain of malaria. These findings underscore the potential of pyrido[1,2-a]pyrimidin-4-ones as a lead structure for developing more potent antimalarial agents (Mane et al., 2014).
Green Synthesis Approach
A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, utilizing a catalytic four-component reaction. This method offers step economy, reduced catalyst loading, and easy purification, contributing to sustainable chemistry practices (Shi et al., 2018).
Anticancer Activity
Fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human lung carcinoma and adenocarcinoma mammary gland cell lines. Some of these compounds exhibited potent anticancer activity, with effects comparable to or more potent than the standard drug Cisplatin, demonstrating their potential as novel anticancer agents (Hosamani et al., 2015).
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS2/c1-15-4-6-17(7-5-15)14-30-24-27-20-19-3-2-12-26-22(19)31-21(20)23(29)28(24)13-16-8-10-18(25)11-9-16/h2-12H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDBDJYHPDYRBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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